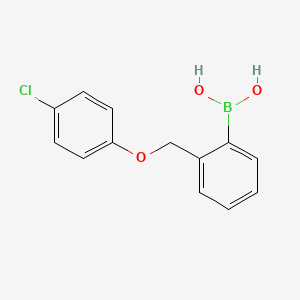
Ácido (2-((4-clorofenoxi)metil)fenil)borónico
Descripción general
Descripción
“(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are commonly used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Another common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .
Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Other reactions include protodeboronation , and reactions with (cyanomethylphenyl)boronic acid .
Physical and Chemical Properties Analysis
Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .
Aplicaciones Científicas De Investigación
Desarrollo de herbicidas agrícolas
Este compuesto está estructuralmente relacionado con los herbicidas fenoxi como el 2,4-D y el MCPA, que se utilizan ampliamente en la agricultura para controlar las malas hierbas de hoja ancha . La parte del ácido borónico se puede utilizar para diseñar nuevos herbicidas con una posible mayor selectividad y un menor impacto ambiental.
Técnicas de biorremediación
Los herbicidas fenoxi relacionados son conocidos por la contaminación ambiental. La investigación sobre las capacidades de biorremediación del Ácido (2-((4-clorofenoxi)metil)fenil)borónico podría conducir a métodos efectivos para la eliminación de tales contaminantes del suelo y el agua, utilizando sus propiedades químicas únicas .
Síntesis orgánica
Los ácidos borónicos son fundamentales en la síntesis orgánica, especialmente en las reacciones de acoplamiento de Suzuki. El grupo clorofenoxi en este compuesto podría ofrecer un perfil de reactividad único, convirtiéndolo en un reactivo valioso en la creación de moléculas orgánicas complejas .
Materiales optoelectrónicos
Los ácidos borónicos y sus derivados se utilizan en la síntesis de materiales optoelectrónicos. Las características electrónicas específicas del This compound podrían aprovecharse para desarrollar nuevos materiales para aplicaciones electrónicas .
Química medicinal
En el descubrimiento de fármacos, los ácidos fenilborónicos se exploran por sus posibles actividades biológicas. La estructura única del This compound podría conducir al desarrollo de nuevos farmacóforos con aplicaciones terapéuticas .
Desarrollo de sensores
Los ácidos fenilborónicos pueden actuar como receptores en la detección de diversas sustancias. El compuesto en cuestión podría sintetizarse en sensores, particularmente para detectar moléculas que interactúan específicamente con los grupos clorofenoxi o ácido borónico .
Safety and Hazards
Direcciones Futuras
Boronic acids are highly valuable building blocks in organic synthesis . With their stability and ease of handling, they are likely to continue playing a crucial role in various chemical reactions, including Suzuki-Miyaura cross-coupling . Future research may focus on developing new reactions involving boronic acids and improving the efficiency of existing ones.
Propiedades
IUPAC Name |
[2-[(4-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMMZJKTVPTAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681343 | |
| Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-71-0 | |
| Record name | Boronic acid, B-[2-[(4-chlorophenoxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


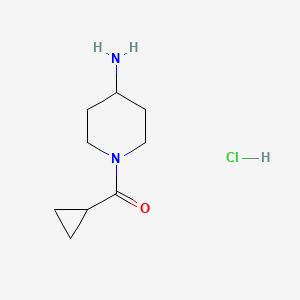
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)
![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)
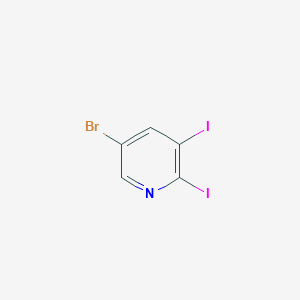
![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)
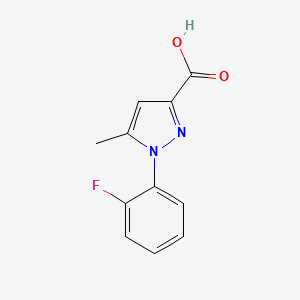

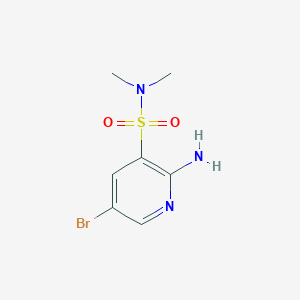
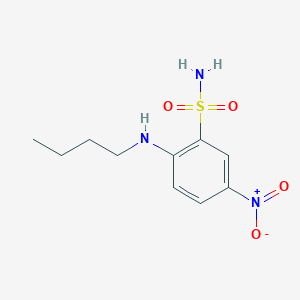
![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)

